5-Iodo-2,3-dihydropyridazin-3-one is a compound that belongs to the class of dihydropyridazinones, which are known for their diverse pharmacological activities. These compounds have been extensively studied due to their potential therapeutic applications in various fields such as cardiology, oncology, and neurology. The research on dihydropyridazinones has led to the development of several derivatives with improved potency and selectivity for their targets, contributing to the advancement of medical treatments.
Dihydropyridazinones have been found to have cardiotonic effects by inhibiting phosphodiesterase enzymes, leading to increased cardiac contractility. The molecular structure of these compounds, such as the one studied in paper1, has been crucial in designing more potent cardiotonic drugs. Additionally, some derivatives have shown hypotensive effects, making them candidates for treating hypertension3.
In the field of oncology, dihydropyridazinones like the ones described in paper2 have demonstrated potent antiproliferative activity. These compounds, through their ability to intercalate with DNA, can inhibit the growth of cancer cells, offering a potential pathway for the development of new anticancer drugs.
The derivatives of dihydropyridazinones have also been explored for their neuropharmacological effects. For example, certain compounds have been identified as histamine H3 receptor inverse agonists, which could be useful in treating sleep disorders5. Additionally, some derivatives have shown antinociceptive activity, suggesting their potential as orally active analgesic agents6.
The synthesis and evaluation of dihydropyridazinone libraries have led to the discovery of compounds with vasodilator properties. These compounds, although not strong phosphodiesterase inhibitors, have shown significant vasorelaxation effects, which could be therapeutically relevant7.
Some 2-substituted derivatives of dihydropyridazinones have exhibited immunosuppressive and anticonvulsant activities, expanding the potential applications of these compounds in the treatment of immune-related disorders and epilepsy8.
The development of new synthetic routes to dihydropyridazinones, as described in papers9and10, has facilitated the exploration of these compounds in various biological applications. The synthetic versatility of these compounds allows for the construction of biorelated polycyclic compounds and their use in cross-coupling reactions.
5-Iodo-2,3-dihydropyridazin-3-one is synthesized from 2,3-dihydropyridazin-3-one through an iodination process. Its classification falls under the category of heterocyclic compounds, specifically pyridazinones, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of 5-Iodo-2,3-dihydropyridazin-3-one typically involves the iodination of 2,3-dihydropyridazin-3-one. A common method includes the reaction of this precursor with iodine in the presence of a base such as potassium carbonate in an acetonitrile solvent. The general procedure can be outlined as follows:
The molecular structure of 5-Iodo-2,3-dihydropyridazin-3-one features a six-membered pyridazine ring with an iodine atom substituted at the 5-position and a carbonyl group at the 3-position. The structural formula can be represented as follows:
5-Iodo-2,3-dihydropyridazin-3-one can undergo several types of chemical reactions:
The mechanism of action for 5-Iodo-2,3-dihydropyridazin-3-one is primarily linked to its biological activities. Studies have indicated that its derivatives may inhibit specific enzymes involved in disease processes, such as those related to inflammation or cancer progression.
The physical and chemical properties of 5-Iodo-2,3-dihydropyridazin-3-one include:
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
5-Iodo-2,3-dihydropyridazin-3-one serves various scientific applications:
5-Iodo-2,3-dihydropyridazin-3-one (CAS Registry Number: 825633-94-1) belongs to the dihydropyridazinone subclass of heterocyclic compounds, featuring a six-membered ring containing two adjacent nitrogen atoms at positions 1 and 2. The systematic IUPAC name 5-iodo-2,3-dihydropyridazin-3-one precisely describes its molecular architecture: a partially saturated pyridazine ring with an iodine substituent at the C5 position and a carbonyl group at C3 [2] [4]. The ring numbering assigns N1 as the first nitrogen, followed by N2, with carbon atoms C3, C4, C5, and C6 completing the heterocycle.
The iodine substituent classifies this molecule as an aryl iodide due to its attachment to an sp²-hybridized carbon within the heteroaromatic system. According to haloalkane classification principles, iodine directly bonded to an unsaturated carbon in a heterocycle falls under a distinct category from alkyl iodides, exhibiting markedly different reactivity patterns [3]. This structural distinction fundamentally influences the compound’s physicochemical behavior and synthetic utility.
Table 1: Fundamental Molecular Descriptors of 5-Iodo-2,3-dihydropyridazin-3-one
Property | Value |
---|---|
Molecular Formula | C₄H₃IN₂O |
Molecular Weight | 221.98 g/mol |
Canonical SMILES | O=C1C=C(I)C=NN1 |
InChI Key | UZWMMCWOUBWROK-UHFFFAOYSA-N |
Topological Polar Surface Area | 45.75 Ų |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 2 |
Alternative nomenclature occasionally appears in chemical literature, including 5-iodo-2H-pyridazin-3-one, which emphasizes the tautomeric possibility of the pyridazinone system. However, the 2,3-dihydro designation specifically indicates the non-aromatic, partially saturated nature of the ring between positions 2 and 3 [1] [2]. The consistent presence of iodine at position 5 differentiates this compound from related isomers like 4-iodo- or 6-iodopyridazinones, which exhibit distinct electronic distributions and reactivity profiles.
The synthetic exploration of halogenated pyridazinones emerged significantly in the late 20th century as pharmaceutical researchers sought novel heterocyclic scaffolds for drug discovery. Early synthetic routes to iodopyridazinones were limited by regioselectivity challenges during halogenation reactions. A pivotal advancement occurred with the development of direct iodination methodologies using iodine monochloride or N-iodosuccinimide, which allowed selective functionalization at the electron-rich C5 position of pyridazinone precursors [1] [4].
The compound gained prominence as a key intermediate during the discovery of histamine-3 receptor (H3R) antagonists by pharmaceutical research teams in the early 2000s. Researchers at Schering-Plough and Abbott Laboratories identified that 5-substituted pyridazinone derivatives exhibited high affinity for H3 receptors, which regulate neurotransmitter release in the central nervous system. This discovery stimulated focused efforts to optimize synthetic access to 5-iodo-2,3-dihydropyridazin-3-one, as its iodine atom served as an ideal handle for palladium-catalyzed cross-coupling reactions to generate diverse analogs [1].
Significant methodological progress was achieved through protecting group strategies that enhanced functionalization efficiency. The hydroxymethyl protection of the pyridazinone N-H moiety (yielding 2-hydroxymethyl-5-iodo-2H-pyridazin-3-one) proved particularly valuable by preventing unwanted N-alkylation during subsequent nucleophilic substitutions. This innovation, reported in the synthesis of clinical candidate Irdabisant (CEP-26401), enabled more efficient preparation of complex phenoxypropylamine derivatives for structure-activity relationship studies [1].
5-Iodo-2,3-dihydropyridazin-3-one has established itself as a versatile synthetic building block primarily due to the exceptional reactivity of its carbon-iodine bond in transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridazinone ring enhances oxidative addition kinetics with palladium(0) complexes, enabling efficient transformations under relatively mild conditions. This reactivity profile facilitates the rapid generation of molecular diversity around the pyridazinone core, which is crucial for medicinal chemistry optimization programs [1] [4].
Table 2: Key Synthetic Applications of 5-Iodo-2,3-dihydropyridazin-3-one
Reaction Type | Product Class | Application Context |
---|---|---|
Suzuki-Miyaura Coupling | 5-Arylpyridazinones | H3R antagonist optimization |
Buchwald-Hartwig Amination | 5-Aminopyridazinones | Solubility-enhancing derivatives |
Sonogashira Coupling | 5-Alkynylpyridazinones | Fluorescent probes |
Carbonylative Coupling | 5-Acylpyridazinones | Ketone-based pharmacophores |
The compound’s significance extends beyond pharmaceutical discovery into materials science, where its rigid, planar structure facilitates incorporation into π-conjugated systems for electronic materials. The electron-withdrawing nature of the pyridazinone ring imparts distinctive electronic properties to these materials, enabling fine-tuning of optoelectronic characteristics [2]. Additionally, the molecule serves as a precursor for direct functional group interconversion through halogen-lithium exchange followed by electrophilic quenching, providing access to aldehydes, carboxylic acids, and other valuable derivatives not readily accessible through cross-coupling.
Recent synthetic applications have exploited the orthogonal reactivity between the C5-iodo substituent and other functional groups present in complex molecules. This enables late-stage diversification strategies where the pyridazinone core is incorporated into molecular architectures through sequential bond-forming events. The commercial availability of this compound (typically at 95% purity) from specialized suppliers like Synchem and Ambeed further underscores its established role in contemporary synthetic workflows [2] [4]. Its calculated physicochemical properties—including moderate lipophilicity (consensus LogP = 0.87) and high gastrointestinal absorption potential—enhance its suitability for generating biologically relevant analogs in drug discovery programs [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: